5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole
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Overview
Description
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group at the 5-position, a cyclopropyl group at the 4-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl group, yielding the parent pyrazole.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Formation of 5-(formyl)-4-cyclopropyl-1-methyl-1H-pyrazole or 5-(carboxyl)-4-cyclopropyl-1-methyl-1H-pyrazole.
Reduction: Formation of 4-cyclopropyl-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-1-methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(bromomethyl)-4-cyclopropyl-1-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can affect its reactivity and biological activity.
5-(hydroxymethyl)-4-cyclopropyl-1-methyl-1H-pyrazole: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its interaction with biological targets.
Uniqueness
5-(chloromethyl)-4-cyclopropyl-1-methyl-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-4-cyclopropyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABWITWZHDMTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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